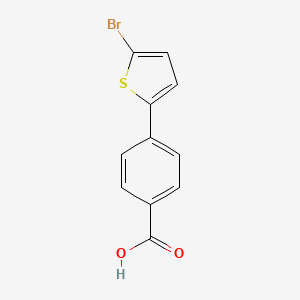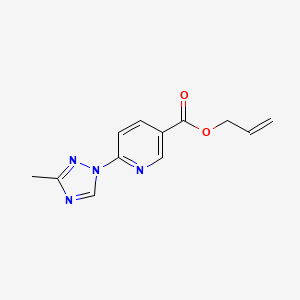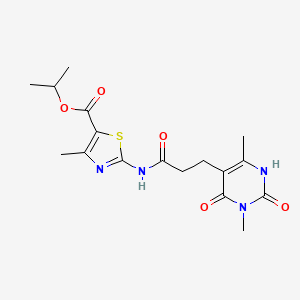![molecular formula C12H7BrClNO2S B2718289 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene CAS No. 58291-59-1](/img/structure/B2718289.png)
2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, sulfur, and nitro functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene typically involves the bromination of 1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents and solvents may also be considered in industrial settings.
化学反应分析
Types of Reactions
2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst, or chemical reductants such as tin(II) chloride or iron powder.
Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azido, thiol, or alkoxy derivatives.
Reduction: The primary product is 2-amino-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene.
Oxidation: Products include sulfoxides or sulfones, such as 2-bromo-1-[(4-chlorophenyl)sulfinyl]-4-nitrobenzene or 2-bromo-1-[(4-chlorophenyl)sulfonyl]-4-nitrobenzene.
科学研究应用
2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used to study the interactions of aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-[(4-chlorophenyl)sulfanyl]-1-phenylethan-1-one
- 4-Bromo-2-chlorophenol
- 2-Bromo-4’-chloropropiophenone
Uniqueness
2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene is unique due to the combination of bromine, chlorine, sulfur, and nitro groups on a single benzene ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds. The presence of the nitro group, in particular, can significantly influence its electronic properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-bromo-1-(4-chlorophenyl)sulfanyl-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClNO2S/c13-11-7-9(15(16)17)3-6-12(11)18-10-4-1-8(14)2-5-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUDRMRLWJKFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2718206.png)
acetic acid](/img/structure/B2718207.png)
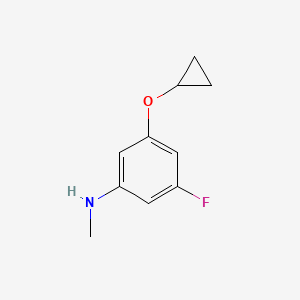
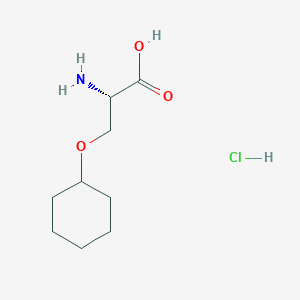
![4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazoL-2-yl)phenoxy)butanoic acid](/img/structure/B2718211.png)
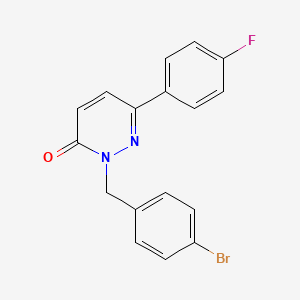
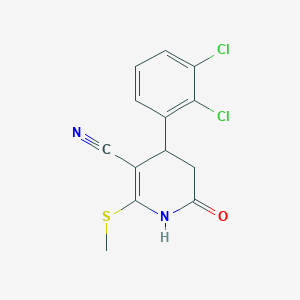
![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)
![2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2718220.png)
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)
